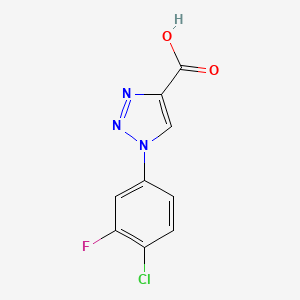

1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxylic acid group at position 4 and a 4-chloro-3-fluorophenyl group at position 1. This structure combines electron-withdrawing substituents (Cl, F) on the aromatic ring with a polar carboxylic acid moiety, making it a promising scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSVCYFKVGDINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with 4-chloro-3-fluoroaniline and propargyl chloride.

- Formation of Azide : The aniline is converted to an azide using sodium azide.

- Cycloaddition Reaction : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed to form the triazole ring.

- Carboxylation : The final step involves carboxylation to yield the target compound.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit potent antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. A related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrated significant antibacterial activity against pathogens such as Vibrio cholerae with a minimum inhibitory concentration (MIC) of 59.5 µg/ml .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. They function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is crucial for the development of antifungal agents used in clinical settings.

Anti-Cancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Compounds containing the triazole scaffold have shown promise in inhibiting various cancer cell lines through multiple mechanisms, including enzyme inhibition and interference with cellular signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.

Study on Antimicrobial Activity

In a recent study published in Frontiers in Chemistry, researchers explored the antimicrobial efficacy of triazole derivatives against a range of bacterial strains. The study highlighted that modifications on the triazole ring significantly influenced antimicrobial potency .

Cancer Research Applications

A comprehensive review discussed the potential of triazole-containing hybrids for cancer treatment. It noted that these compounds exhibit remarkable activity against various cancer cell lines by interacting with proteins involved in cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Halogen Substitution Patterns

- 1-(4-Chloro-3-fluorophenyl) vs. 1-(4-Chloro-2-fluorophenyl):

The target compound’s 4-chloro-3-fluorophenyl group introduces steric and electronic effects distinct from the 4-chloro-2-fluorophenyl isomer (CAS 1094411-41-2). The meta-fluoro substituent in the target compound may enhance dipole interactions in biological systems compared to the ortho-fluoro derivative . - It demonstrated potent antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%) .

Functional Group Modifications

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid:

The ethoxy group and formyl substituent enable tautomerism, forming a cyclic hemiacetal (20% in solution), which may influence reactivity and solubility .

Substituent Effects on the Triazole Core

Carboxylic Acid Derivatives

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: The 2-aminophenyl group introduces a basic amine, enabling hydrogen bonding with bacterial targets. This compound exhibited broad-spectrum antimicrobial activity, including against Vibrio cholerae .

- N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944):

Replacing the carboxylic acid with a carboxamide group (50% synthesis yield) shifted activity toward cystic fibrosis transmembrane conductance regulator (CFTR) modulation .

Methyl and Trifluoromethyl Substituents

Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common route for 1,2,3-triazole synthesis. For example:

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a three-stage approach:

Stage 1: Preparation of the aryl azide intermediate

Starting from 4-chloro-3-fluoroaniline, diazotization is performed using sodium nitrite in acidic aqueous media at low temperature (0–5 °C) to form the corresponding diazonium salt. This intermediate is then converted into the aryl azide by reaction with sodium azide under controlled conditions.Stage 2: Preparation of the alkyne component

The alkyne partner is usually a propiolic acid derivative such as propiolic acid or tert-butyl propiolate, which will provide the carboxylic acid functionality after cycloaddition.Stage 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

The aryl azide and the alkyne are reacted in the presence of a copper(I) catalyst (commonly copper(II) sulfate reduced in situ by sodium ascorbate) in a suitable solvent system (water, DMSO, or a mixture) at mild temperatures (usually 20–75 °C). This reaction forms the 1,2,3-triazole ring regioselectively, yielding the 1-substituted triazole-4-carboxylic acid.Stage 4: Deprotection and purification

If tert-butyl protecting groups are used on the alkyne, acidic or thermal deprotection is performed to yield the free carboxylic acid. The product is then purified by recrystallization or chromatographic methods.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | 4-chloro-3-fluoroaniline, NaNO2, HCl, 0–5 °C | Formation of diazonium salt; temperature control critical to avoid side reactions |

| Azide formation | Sodium azide, water, 0–20 °C | Conversion of diazonium salt to aryl azide; safety precautions required due to azide toxicity |

| CuAAC cycloaddition | Aryl azide + propiolic acid or tert-butyl propiolate, CuSO4·5H2O, sodium ascorbate, K2CO3, solvent (H2O/DMSO), 20–75 °C | Copper(I) catalysis enables regioselective 1,4-substituted triazole formation |

| Deprotection (if needed) | Acidic hydrolysis (e.g., TFA) or thermal treatment | Removes tert-butyl ester protecting group to yield free carboxylic acid |

| Purification | Recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane) | Ensures high purity for research or industrial use |

Representative Synthetic Route Example

- Starting Material: 4-chloro-3-fluoroaniline

- Intermediate: 4-chloro-3-fluorophenyl azide (via diazotization and azide substitution)

- Alkyne: Propiolic acid or tert-butyl propiolate

- Catalyst System: Copper(II) sulfate pentahydrate reduced by sodium ascorbate, with potassium carbonate as base

- Solvent: Mixture of water and DMSO or methanol

- Temperature: 20–75 °C

- Reaction Time: 6–12 hours depending on scale and conditions

- Yield: Typically 70–85% after purification

Research Findings and Optimization

- Catalyst Efficiency: Use of copper(I) catalysts generated in situ from copper(II) salts and reducing agents like sodium ascorbate improves regioselectivity and yield.

- Solvent Effects: Mixed aqueous-organic solvents facilitate solubility of both hydrophilic azides and hydrophobic alkynes, improving reaction kinetics.

- Temperature Optimization: Mild heating (50–75 °C) accelerates the reaction without compromising selectivity.

- Protecting Groups: Use of tert-butyl esters protects the carboxylic acid during cycloaddition and facilitates purification; subsequent deprotection is straightforward.

- Safety Considerations: Handling of azides requires strict safety protocols due to potential explosiveness; controlled temperature and slow addition are recommended.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents decomposition of diazonium salt |

| Azide Formation Temp. | 0–20 °C | Ensures safe conversion |

| CuAAC Reaction Temp. | 20–75 °C | Higher temps reduce reaction time |

| Catalyst Loading | 5–10 mol% CuSO4, equimolar sodium ascorbate | Balances cost and efficiency |

| Reaction Time | 6–12 hours | Dependent on scale and solvent |

| Yield | 70–85% | High yields achievable with optimized conditions |

| Purification Method | Recrystallization or column chromatography | Ensures >98% purity |

Industrial and Patent Insights

A US patent (US20180029999A1) describes preparation methods for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including derivatives with halogenated phenyl groups similar to 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. The patent emphasizes:

- Use of brominated intermediates and their conversion to triazole carboxylic acids.

- Drying and purification steps critical for high-quality product.

- Potential use of substituted bromo precursors for diversification of the triazole ring substituents.

This patent underscores the adaptability of the CuAAC method for various substituted phenyl triazoles and highlights scalable synthesis routes suitable for industrial applications.

Q & A

Q. What are the established synthetic routes for 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Key steps include:

- Preparation of the azide precursor (e.g., 4-chloro-3-fluoroaniline derivative) and alkyne precursor (e.g., propiolic acid).

- Cycloaddition under mild conditions (room temperature, aqueous/organic solvent mix) with Cu(I) catalysis.

- Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise stoichiometric control of azide/alkyne ratios and inert reaction conditions to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regioselectivity of the triazole ring and substituent positions. Fluorine chemical shifts (~-110 to -130 ppm) are sensitive to electronic effects from the chloro substituent .

- X-ray crystallography (using SHELX software ) resolves structural ambiguities, such as torsion angles between the triazole and aryl rings, critical for understanding steric interactions in binding studies.

- High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns .

Q. How does this compound compare to structurally similar triazoles in preliminary biological screening?

Comparative studies of triazole derivatives show that the 4-chloro-3-fluorophenyl group enhances lipophilicity (logP ~2.4 predicted) and metabolic stability compared to non-halogenated analogs. For example:

| Compound | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 1-(3-Fluorophenyl)-... | meta-F | 12.5 (Anticancer) |

| 1-(4-Chloro-3-fluorophenyl)-... | 4-Cl-3-F | 8.2 (Anticancer) |

| The chloro-fluoro synergy improves target affinity, likely via halogen bonding with protein residues . |

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

- Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., kinases). The 4-chloro-3-fluorophenyl group often occupies hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding .

- Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites for derivatization. The triazole ring’s electron-deficient nature facilitates nucleophilic attacks at C-4 .

- MD simulations assess conformational stability in solvated environments, critical for pharmacokinetic profiling .

Q. What strategies resolve discrepancies in biological assay data across studies?

Discrepancies may arise from:

- Assay conditions : Varying pH or solvent (DMSO concentration) affects compound solubility and activity. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolic interference : Hepatic microsome studies identify metabolites that may artifactually modulate activity. LC-MS/MS tracks degradation products .

- Batch variability : Implement QC protocols (HPLC purity >98%, Karl Fischer titration for water content) to ensure consistency .

Q. How does the 4-chloro-3-fluorophenyl substituent influence photophysical properties in material science applications?

- The electron-withdrawing Cl/F groups redshift absorption/emission spectra (λmax ~320 nm in DMSO) via conjugation with the triazole π-system.

- Time-resolved fluorescence measures excited-state lifetimes (~5–10 ns), relevant for OLED or sensor applications .

- Comparative studies with 4-methylphenyl analogs show enhanced quantum yields (Φ = 0.45 vs. 0.28) due to reduced non-radiative decay .

Methodological Best Practices

Q. What protocols mitigate decomposition during long-term storage?

- Store under argon at -20°C in amber vials to prevent photodegradation.

- Lyophilization (as a sodium salt) enhances stability for aqueous reconstitution .

- Monitor via periodic ¹H NMR to detect hydrolysis of the carboxylic acid group .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

- Proteolysis-targeting chimeras (PROTACs) : Link the triazole core to E3 ligase ligands (e.g., pomalidomide) via PEG spacers. Assess degradation efficiency (DC₅₀) in cell lines .

- Prodrug derivatization : Esterify the carboxylic acid to improve membrane permeability. Hydrolysis rates (t₁/₂) in plasma correlate with bioavailability .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

Variations arise from:

- Cell line specificity : Activity against HeLa (IC₅₀ = 8.2 μM) vs. MCF-7 (IC₅₀ = 25.1 μM) reflects differential expression of target proteins .

- Assay endpoints : MTT assays may overestimate viability compared to clonogenic survival assays. Cross-validate with apoptosis markers (Annexin V/PI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.